3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid
Description
Molecular Structure and Classification
3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid belongs to the family of beta-amino acid derivatives, specifically classified as a protected beta-phenylalanine analog. The compound features a molecular formula of C₁₄H₁₈ClNO₄ with a molecular weight of 299.75 grams per mole. The structural architecture consists of a propanoic acid backbone with a tert-butoxycarbonyl protecting group attached to the amino functionality and a 2-chlorophenyl substituent at the beta position.
The compound's classification places it within multiple chemical categories. Primarily, it functions as an amino acid derivative, specifically a non-proteinogenic amino acid that does not occur naturally in protein structures but maintains significant biological and synthetic relevance. Additionally, it serves as a protected amino acid intermediate, where the tert-butoxycarbonyl group acts as a temporary protecting group during synthetic transformations.
The structural features include a chiral center at the carbon bearing both the amino and phenyl substituents, creating the potential for stereoisomerism. The presence of the chlorine atom in the ortho position of the phenyl ring introduces additional electronic and steric considerations that influence the compound's reactivity profile and biological interactions.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Beta-amino acid backbone | Three-carbon chain with amino group at position 3 | Enhanced metabolic stability compared to alpha-amino acids |
| tert-Butoxycarbonyl group | Acid-labile protecting group | Temporary protection during synthetic sequences |
| 2-chlorophenyl substituent | Halogenated aromatic ring | Modulates electronic properties and biological activity |
| Carboxylic acid functionality | Terminal carboxyl group | Enables peptide coupling and derivatization |
Nomenclature and IUPAC Designation
The International Union of Pure and Applied Chemistry designation for this compound varies slightly depending on the stereochemical configuration. For the racemic mixture, the IUPAC name is 3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. The systematic nomenclature reflects the compound's structural hierarchy, beginning with the longest carbon chain (propanoic acid) and systematically identifying substituents in order of priority.
Alternative nomenclature systems provide additional naming conventions. The compound is frequently referenced as tert-butoxycarbonyl-beta-(2-chlorophenyl)alanine, emphasizing its relationship to the amino acid alanine while highlighting the beta-positioning of the amino group. Chemical suppliers often employ abbreviated designations, though the full chemical name provides the most precise identification.
The nomenclature also reflects the compound's synthetic origin and intended applications. The inclusion of "butoxycarbonyl" in the name immediately signals the presence of a protecting group, indicating the compound's role as a synthetic intermediate rather than a final target molecule. This naming convention aligns with established practices in peptide chemistry and organic synthesis.
Common Nomenclature Variations:
Isomeric Forms: (S) and (R) Configurations
The compound exists in two distinct enantiomeric forms due to the presence of a chiral center at the carbon bearing both the amino and phenyl substituents. The (S)-enantiomer carries the Chemical Abstracts Service number 500770-73-0, while the (R)-enantiomer is assigned CAS number 284493-66-9. These stereoisomeric forms represent non-superimposable mirror images that can exhibit different biological activities and synthetic utilities.
The (S)-configuration, systematically named (3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, represents one of the two possible spatial arrangements around the chiral center. Database entries indicate that this enantiomer has been catalogued in major chemical repositories including PubChem with the identifier CID 7010271. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the assignment based on the relative priorities of the substituents attached to the chiral carbon.
The (R)-enantiomer, bearing the systematic name with the (R)-designation, represents the opposite spatial configuration. This enantiomer has been identified as a significant synthetic intermediate in medicinal chemistry applications, particularly in the development of pharmaceutical compounds where stereochemical purity is crucial for biological activity.
| Enantiomer | CAS Number | PubChem CID | Systematic Name |
|---|---|---|---|
| (S)-configuration | 500770-73-0 | 7010271 | (3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| (R)-configuration | 284493-66-9 | Not specified | (3R)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
The stereochemical considerations extend beyond simple nomenclature to encompass practical synthetic and biological implications. Research indicates that enantiomers can exhibit different biological effects, making the stereoselective synthesis and isolation of individual enantiomers crucial for pharmaceutical applications. The ability to access both enantiomeric forms provides synthetic chemists with enhanced flexibility in drug development and mechanistic studies.
Historical Context in Organic Chemistry
The development of this compound emerges from the convergence of two significant advances in organic chemistry: the development of reliable amino acid protecting group strategies and the exploration of beta-amino acid chemistry. The tert-butoxycarbonyl protecting group, first introduced in the mid-20th century, revolutionized peptide synthesis by providing a robust, acid-labile protection strategy for amino functionalities.
Historical synthetic approaches to beta-phenylalanine derivatives trace back to early 20th-century methodologies, including the Knoevenagel-Rodionow-Johnson reaction, which involved the condensation of malonic acid with benzaldehyde derivatives in the presence of ammonium acetate. These early methods, while pioneering, suffered from low yields and the formation of multiple by-products, limiting their practical utility for accessing specific beta-amino acid derivatives.
The introduction of the tert-butoxycarbonyl protecting group represented a paradigm shift in amino acid chemistry. Di-tert-butyl dicarbonate emerged as the preferred reagent for introducing this protecting group, offering mild reaction conditions and compatibility with a wide range of functional groups. The acid-labile nature of the protecting group, removable under controlled acidic conditions using reagents such as trifluoroacetic acid, provided synthetic chemists with unprecedented control over amino group reactivity.
The specific compound this compound represents a convergence of these historical developments. The incorporation of the 2-chlorophenyl substituent reflects the evolution of medicinal chemistry toward halogenated aromatic compounds, which often exhibit enhanced biological activity and improved pharmacological properties. The positioning of the chlorine atom in the ortho position introduces unique electronic and steric effects that distinguish this compound from its meta- and para-chlorinated analogs.
Historical Timeline of Related Developments:
- Early 1900s: Development of Knoevenagel-Rodionow-Johnson reaction for beta-amino acid synthesis
- Mid-1900s: Introduction of tert-butoxycarbonyl protecting group chemistry
- 1970s: Refinement of di-tert-butyl dicarbonate as standard protecting reagent
- 1980s-1990s: Expansion of beta-amino acid chemistry in pharmaceutical applications
- 2000s-Present: Integration of advanced synthetic methods for stereoselective synthesis
Significance in Amino Acid Chemistry
This compound occupies a significant position within the broader landscape of amino acid chemistry, representing the evolution from natural alpha-amino acids toward synthetic beta-amino acid derivatives with enhanced properties. Beta-phenylalanine derivatives, including this compound, exploit structural analogies with natural alpha-amino acids while offering superior metabolic stability and resistance to proteolytic degradation.
The compound's significance extends beyond simple structural variation to encompass fundamental differences in biological behavior. Unlike natural alpha-amino acids, beta-amino acids demonstrate enhanced stability toward proteolytic enzymes, making them valuable scaffolds for developing peptide-based therapeutics with improved bioavailability. This stability advantage stems from the altered spacing between the amino and carboxyl functionalities, which prevents recognition by natural proteases evolved to cleave alpha-amino acid sequences.
The structural modularity of beta-phenylalanine derivatives enables systematic exploration of structure-activity relationships in medicinal chemistry applications. The presence of the aromatic ring provides opportunities for electronic modulation through substituent effects, while the beta-positioning of the amino group creates unique spatial arrangements that can influence molecular recognition events. The incorporation of halogen substituents, such as the chlorine atom in the 2-position, further expands the electronic and pharmacological profile of these compounds.
Research applications of this compound span multiple areas of chemical investigation. In peptide synthesis, the compound serves as a building block for constructing modified peptide sequences with altered biological properties. The tert-butoxycarbonyl protecting group facilitates incorporation into peptide chains through standard coupling methodologies, while the beta-amino acid structure introduces backbone modifications that can enhance metabolic stability.
| Chemical Property | Natural α-amino acids | β-amino acid derivatives | Synthetic Advantage |
|---|---|---|---|
| Proteolytic stability | Low | High | Enhanced bioavailability |
| Structural diversity | Limited | Extensive | Improved drug design flexibility |
| Synthetic accessibility | Direct from nature | Synthetic methods required | Controlled modification possible |
| Conformational properties | Restricted | Expanded | Novel bioactive conformations |
The compound also demonstrates significance in the broader context of synthetic organic chemistry methodology development. The successful synthesis of stereochemically pure beta-amino acid derivatives requires sophisticated synthetic strategies, driving advances in asymmetric synthesis, protecting group chemistry, and stereoselective transformations. These methodological developments have broader implications for synthetic chemistry beyond amino acid applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKHFGREKMCWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395845 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-66-9 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284493-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, also known as (S)-3-((tert-butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)propanoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H18ClNO
- Molecular Weight : 299.75 g/mol
- CAS Number : 479064-90-9
- Purity : Typically ≥ 95% .
The compound is primarily recognized for its role in modulating various biological pathways, particularly those related to inflammation and cellular signaling. Its structure allows it to interact with specific receptors and enzymes, influencing several physiological processes.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the p38 MAPK pathway, which is crucial in mediating inflammatory responses. By blocking this pathway, the compound can reduce the production of pro-inflammatory cytokines .
2. Antioxidant Activity
The compound also demonstrates antioxidant capabilities, helping to mitigate oxidative stress within cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
3. Apoptosis Induction
Studies have suggested that this compound can induce apoptosis in cancer cells. It appears to activate intrinsic apoptotic pathways, leading to cell death in various tumor types .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro. |
| Study B | Antioxidant properties | Showed reduction in reactive oxygen species (ROS) levels in neuronal cell lines. |
| Study C | Cancer cell apoptosis | Induced apoptosis in breast cancer cells via mitochondrial pathway activation. |
Clinical Implications
The biological activities of this compound suggest potential therapeutic applications in treating inflammatory conditions and certain cancers. Its ability to modulate key signaling pathways positions it as a candidate for further development in pharmacological applications.
Scientific Research Applications
Medicinal Chemistry
1. Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies, particularly for enzymes that interact with amino acid derivatives. This application is vital for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
2. Drug Development
3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid serves as a building block in the synthesis of peptide-based drugs. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets .
Biochemical Research
1. Peptide Synthesis
The compound is instrumental in the synthesis of various peptides due to its protective Boc group, which facilitates the introduction of amino acids into peptide chains without premature reactions. This property is crucial for constructing complex peptide sequences used in therapeutics and research .
2. Structure-Activity Relationship Studies
Researchers utilize this compound to explore the structure-activity relationships (SAR) of amino acid derivatives, which can lead to the identification of more potent compounds with desired biological activities .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic disorders. The results indicated significant inhibition, suggesting potential therapeutic applications in managing such conditions .
Case Study 2: Peptide Therapeutics
In another research project, this compound was incorporated into a peptide designed to target cancer cells. The modified peptide demonstrated enhanced binding affinity and specificity compared to unmodified versions, highlighting the importance of this compound in drug design .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (4-Br) enhances halogen bonding in protein-ligand interactions, critical for covalent inhibitor design (e.g., VHL-targeted PROTACs) . Fluorine (4-F) improves metabolic stability and blood-brain barrier penetration in LRRK2 inhibitors .
- Polar Groups: Hydroxyl (4-OH) derivatives exhibit antimicrobial activity but lower solubility in nonpolar media compared to halogenated analogs .
Backbone Modifications: Amino Acid Chain Variations
Alterations in the amino acid backbone significantly impact conformational flexibility and bioactivity:
Preparation Methods
Protection of the Amino Group
- The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or other tertiary amines. This step prevents unwanted side reactions during subsequent transformations and facilitates selective functionalization.
Introduction of the 2-Chlorophenyl Group
- The 2-chlorophenyl moiety is introduced either by starting from a suitably substituted amino acid derivative or by halogenation of a phenylpropanoate intermediate.
- Halogenation can be achieved using halogenating agents such as tetraalkylammonium halides (e.g., tetrabutylammonium chloride) or alkali metal halides (e.g., NaCl, KCl) in the presence of catalytic systems containing transition metals like palladium, ruthenium, or copper. These reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).
Coupling and Amide Formation
- The protected amino acid intermediate is coupled with the chlorophenyl-containing moiety using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.
- Alternatively, 1-propanephosphonic anhydride (T3P) can be used as a coupling reagent, especially under low-temperature conditions (below 0 °C) to enhance purity and minimize epimerization.
Purification and Yield Optimization
- The reaction conditions are optimized to achieve high recovery yields, typically above 80%, with impurity levels below 10% as measured by HPLC.
- The use of low temperatures and controlled stoichiometry of bases (e.g., triethylamine at 300-450 mol% relative to the protected alanine derivative) is critical to maintain stereochemical integrity and product purity.
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Amino group protection | tert-Butoxycarbonyl chloride (Boc-Cl), triethylamine | Protect amino group to prevent side reactions |
| 2 | Halogenation | Tetraalkylammonium halide or alkali metal halide, Pd/C catalyst, THF or DMF | Introduce 2-chlorophenyl substituent |
| 3 | Coupling (amide bond formation) | DCC or T3P, low temperature (<0 °C), base (triethylamine) | Form amide bond with high yield and purity |
| 4 | Purification | Chromatography, crystallization | Obtain pure product with minimal racemization |
- The use of Boc protection is standard in peptide chemistry, allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) after synthesis.
- Halogenation via catalytic systems with palladium or copper enables regioselective introduction of the chlorine atom on the phenyl ring, which is crucial for the compound’s biological and chemical properties.
- The coupling step using T3P at low temperatures has been shown to provide superior yields (≥85%) and purity (impurities <7%) compared to traditional carbodiimide methods, with reduced risk of racemization.
- These methods are scalable and suitable for industrial production, with continuous flow reactors being a potential option to enhance efficiency and reproducibility.
The preparation of 3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid is a well-established multi-step process involving amino group protection, selective halogenation, and efficient coupling reactions. Advances in catalytic halogenation and coupling reagents like T3P have improved yields and purity, making the synthesis suitable for both research and industrial applications. The compound’s protected amino group and chlorophenyl substituent make it a valuable intermediate in peptide synthesis and pharmaceutical development.
Q & A
Q. How to address poor chromatographic resolution during purification?
- Column Optimization : Use silica gel with 5% acetic acid in the mobile phase to reduce tailing caused by carboxylic acid functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
